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DL-ASPARTIC ACID (3-13C)

Cat. No.: B1580262
M. Wt: 134.10
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Description

Overview of Carbon-13 (13C) Labeling Strategies in Biological Systems

Carbon-13 (¹³C) is a stable isotope of carbon that is widely used in metabolic tracing studies. mdpi.com Unlike the highly abundant ¹²C, ¹³C has a natural abundance of only about 1.1%. frontiersin.org This low natural abundance makes it an excellent tracer, as the incorporation of ¹³C from a labeled substrate is easily detectable against the low natural background. frontiersin.org The analysis of ¹³C-labeled metabolites is typically performed using powerful analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. evitachem.comchempep.com

Several ¹³C-labeling strategies are employed in biological research, each offering unique advantages:

Uniform Labeling: In this strategy, all carbon atoms in a substrate are replaced with ¹³C. For instance, using uniformly labeled glucose ([U-¹³C]-glucose) allows researchers to track the distribution of all six of its carbon atoms throughout central carbon metabolism.

Position-Specific Labeling: This involves labeling a specific carbon atom within a molecule. mdpi.com For example, [1-¹³C]-glucose has a ¹³C atom only at the first carbon position. This approach is particularly useful for dissecting specific enzymatic reactions and pathways. For instance, it can differentiate between the activities of pyruvate (B1213749) dehydrogenase and pyruvate carboxylase in the TCA cycle. mdpi.comnih.gov

Isotopic Ratio Outlier Analysis (IROA): This technique uses a mixture of a sample labeled with a low percentage of ¹³C (e.g., 5%) and a control sample labeled with a high percentage (e.g., 95%). This creates characteristic isotopic patterns that help distinguish true biological signals from analytical artifacts and aids in determining the number of carbon atoms in a metabolite. frontiersin.org

The choice of a specific ¹³C-labeled tracer and the labeling strategy depends on the specific metabolic pathway and research question being investigated. mdpi.com

Contextualizing DL-ASPARTIC ACID (3-13C) as a Metabolic Probe

DL-Aspartic acid is a non-essential amino acid that plays a crucial role in numerous biochemical processes, including protein synthesis, the urea (B33335) cycle, and as a precursor for other amino acids and nucleotides. evitachem.combiologists.com The isotopically labeled form, DL-ASPARTIC ACID (3-13C) , has the ¹³C isotope specifically at the third carbon position of the aspartic acid molecule. sigmaaldrich.com

This specific labeling makes DL-ASPARTIC ACID (3-13C) a valuable metabolic probe for several reasons:

Tracing the fate of the aspartate backbone: Aspartate is a key intermediate in the TCA cycle and is involved in transamination reactions. By tracing the ¹³C label from the C3 position, researchers can follow its incorporation into other metabolites.

Studying amino acid metabolism: The labeled carbon can be tracked as it is incorporated into other amino acids for which aspartate is a precursor, such as asparagine, methionine, threonine, and lysine. semanticscholar.org

Investigating the malate-aspartate shuttle: This shuttle is crucial for transporting reducing equivalents across the mitochondrial membrane. DL-ASPARTIC ACID (3-13C) can be used to study the dynamics of this important process.

The use of position-specifically labeled amino acids like DL-ASPARTIC ACID (3-13C) , in conjunction with advanced analytical techniques, provides detailed insights into the complex and interconnected network of metabolic pathways. nih.govjove.com

Table 1: Research Findings on the Metabolic Fate of Labeled Aspartic Acid

Labeled SubstrateOrganism/SystemKey FindingsReference
[U-¹³C, U-¹⁵N]Aspartic AcidPea aphids (Acyrthosiphon pisum)Dietary aspartic acid is largely catabolized and re-synthesized within the aphid rather than being directly used by endosymbionts for essential amino acid synthesis. biologists.com
[U-¹³C]GlutamateCultured cortical astrocytesThe presence of GABA increased the formation of ¹³C-labeled aspartate from ¹³C-glutamate, suggesting increased entry into the TCA cycle. nih.gov
40% [¹³C₆]GlucoseXanthomonas oryzaeThe incorporation of ¹³C into aspartate confirmed the activity of the TCA cycle in this phytopathogen. semanticscholar.org

Properties

Molecular Weight

134.10

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Positional Isotopic Enrichment of Dl Aspartic Acid 3 13c

Synthetic Routes for ¹³C-Labeled Amino Acids

The synthesis of ¹³C-labeled amino acids can be broadly categorized into chemical and enzymatic methods. Chemical synthesis offers precise control over the position of the isotopic label but can be complex and may result in racemic mixtures unless stereoselective methods are employed. tandfonline.comsigmaaldrich.com Enzymatic synthesis, on the other hand, often provides high stereoselectivity, yielding specific L- or D-enantiomers, and can be highly efficient. nih.govgoogle.com

Common strategies for introducing ¹³C into amino acid backbones involve the use of ¹³C-labeled precursors. For instance, ¹³C-labeled pyruvate (B1213749) or glucose can be used in cell-based or cell-free protein synthesis systems to produce a variety of labeled amino acids. nih.govcopernicus.orgnih.govcopernicus.orgcopernicus.org In these biological systems, the distribution of the ¹³C label across different amino acids depends on the metabolic pathways involved. nih.gov For more targeted labeling, specific ¹³C-labeled intermediates are utilized in chemical or enzymatic reactions.

A variety of synthetic methods for preparing unlabeled DL-Aspartic acid have been established, which can be adapted for isotopic labeling. These include the reaction of maleic or fumaric acids with ammonia, the reduction of oxalacetic ester oxime, and the hydrolysis of various derivatized succinates. orgsyn.org

Strategies for Site-Specific Carbon-13 Incorporation at the C-3 Position of Aspartic Acid

One potential strategy involves the use of a ¹³C-labeled precursor that can be chemically converted to aspartic acid. A feasible approach could start with a ¹³C-labeled malate (B86768) derivative. For example, [3-¹³C]malate could be a key intermediate. google.com This labeled malate could then be aminated to yield the desired product.

An alternative enzymatic approach could be adapted from the synthesis of other labeled aspartic acids. For instance, the synthesis of L-[4-¹³C]aspartic acid utilizes phosphoenolpyruvate (B93156) carboxylase and glutamic-oxaloacetic transaminase with NaH¹³CO₃ as the labeled precursor. nih.gov A similar enzymatic strategy, perhaps employing a different set of enzymes or a specifically designed ¹³C-labeled substrate, could potentially yield DL-Aspartic acid (3-¹³C). For example, starting with a precursor like [3-¹³C]L-alanine, it could be converted to [3-¹³C]pyruvate, which can then enter metabolic pathways leading to the synthesis of aspartate. google.com

A general synthetic scheme for DL-aspartic acid involves the reaction of diethyl sodium phthalimidomalonate with ethyl chloroacetate, followed by hydrolysis. orgsyn.org To introduce a ¹³C label at the C-3 position, one would need to start with a correspondingly labeled precursor in this multi-step synthesis.

Below is a table summarizing potential precursors and reaction types for the synthesis of DL-Aspartic acid (3-¹³C).

Precursor MoleculeReaction TypePotential for 3-¹³C Labeling
[3-¹³C]MalateAminationDirect conversion to the target molecule.
[3-¹³C]PyruvateEnzymatic ConversionCan be converted to oxaloacetate, a direct precursor to aspartate. google.com
Labeled Glycine (B1666218) DerivativeStereoselective AlkylationA homochiral glycine enolate synthon can be alkylated with a labeled electrophile. acs.org
Diethyl Sodium PhthalimidomalonateChemical SynthesisWould require a custom ¹³C-labeled starting material in the established synthesis of DL-aspartic acid. orgsyn.org

Considerations for Isotopic Purity and Enrichment in Tracer Synthesis

The utility of an isotopically labeled compound is highly dependent on its isotopic purity and the degree of enrichment at the desired position. High isotopic purity ensures that the observed signals in analytical techniques like mass spectrometry or NMR are attributable to the labeled molecule and not to isotopic impurities.

Isotopic Purity and Enrichment: Isotopic enrichment refers to the percentage of molecules in which the target atom is the desired isotope (e.g., ¹³C) above its natural abundance. For DL-Aspartic acid (3-¹³C), an isotopic purity of 99 atom % ¹³C is commercially available, indicating a very high level of enrichment. sigmaaldrich.com Achieving such high enrichment requires careful selection of starting materials with high isotopic purity and reaction conditions that minimize isotopic dilution.

Analytical Techniques for Verification: Several analytical techniques are employed to confirm the isotopic purity and the position of the label.

Mass Spectrometry (MS): This is a primary tool for determining the mass of the molecule and confirming the incorporation of the ¹³C isotope. Isotope Ratio Mass Spectrometry (IRMS) is particularly suited for accurately quantifying isotopic enrichment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is crucial for verifying the specific position of the ¹³C label within the molecule. The chemical shift and coupling patterns in the ¹³C spectrum provide unambiguous structural information. nih.gov

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to purify the final product and separate it from any unreacted precursors or byproducts. nih.gov Derivatization with reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethylchloroformate (FMOC) can aid in the chromatographic separation and quantification of amino acids. nih.gov

The table below outlines the key considerations and analytical methods for ensuring the quality of synthesized DL-Aspartic acid (3-¹³C).

ConsiderationAnalytical MethodPurpose
Isotopic EnrichmentMass Spectrometry (MS), Isotope Ratio Mass Spectrometry (IRMS)To quantify the percentage of ¹³C at the target position. nih.gov
Positional Integrity¹³C Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm that the ¹³C label is exclusively at the C-3 position. nih.gov
Chemical PurityHigh-Performance Liquid Chromatography (HPLC)To separate the final product from impurities and unreacted starting materials. nih.gov
Enantiomeric PurityChiral ChromatographyTo determine the ratio of D and L enantiomers in the racemic mixture.

Theoretical and Computational Frameworks for 13c Metabolic Flux Analysis 13c Mfa Utilizing Dl Aspartic Acid 3 13c

Principles of Isotope Fate Mapping in Complex Biochemical Networks

Isotope fate mapping is the foundational principle of 13C-MFA, involving the introduction of a 13C-labeled substrate into a biological system and tracking the subsequent distribution of the 13C label into various downstream metabolites. numberanalytics.comnih.govoup.com This process allows for the elucidation of active metabolic pathways and the quantification of the rates (fluxes) of the reactions within them. frontiersin.orgnih.gov The core idea is that the pattern of isotope labeling in metabolites is a direct consequence of the metabolic fluxes. nih.gov By measuring these labeling patterns using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative and absolute fluxes through different pathways. benthamdirect.comresearchgate.netnumberanalytics.com

The successful application of isotope fate mapping relies on several key assumptions, including that the labeled and unlabeled molecules are biochemically equivalent and that the system is in a metabolic steady state, where the concentrations of intracellular metabolites remain constant over time. sci-hub.se

When DL-ASPARTIC ACID (3-13C) is introduced as a tracer, the 13C atom at the third carbon position will be incorporated into various metabolic pathways. Aspartic acid is a key metabolite, participating in numerous biochemical reactions, including the urea (B33335) cycle, the malate-aspartate shuttle, and as a precursor for the synthesis of other amino acids and nucleotides. The specific location of the 13C label in DL-ASPARTIC ACID (3-13C) provides a distinct advantage in resolving fluxes around the oxaloacetate and aspartate nodes in the metabolic network.

Mathematical Models for Steady-State and Non-Stationary Isotopomer Distributions

The interpretation of data from 13C labeling experiments necessitates the use of sophisticated mathematical models. These models can be broadly categorized into steady-state and non-stationary approaches.

Steady-State 13C-MFA (SS-MFA): This is the more established method and assumes that the system is in both a metabolic and isotopic steady state. nih.govd-nb.info In an isotopic steady state, the labeling pattern of intracellular metabolites is constant over time. d-nb.info The mathematical model for SS-MFA involves a system of algebraic equations that describe the balance of isotopomers (molecules differing only in their isotopic composition) for each metabolite in the network. researchgate.net These models use isotopomer mapping matrices (IMMs) to represent the atom transitions in biochemical reactions. researchgate.net

Isotopically Non-Stationary 13C-MFA (INST-MFA): In many biological systems, especially those with slow metabolic rates or large metabolite pools, achieving an isotopic steady state can be time-consuming or impractical. nih.govnih.gov INST-MFA addresses this by analyzing the transient labeling dynamics of metabolites. nih.govnih.goviitb.ac.in This approach requires solving a system of ordinary differential equations (ODEs) that describe the time-dependent changes in the labeling of network metabolites. nih.gov While computationally more demanding, INST-MFA can provide flux estimations from shorter experiments and can also yield information about metabolite pool sizes. nih.gov

The choice between SS-MFA and INST-MFA depends on the specific biological system and experimental goals. For instance, a study comparing both methods on Corynebacterium glutamicum highlighted that the quantitative fluxome data can differ significantly depending on the modeling approach used. nih.gov

Modeling Approach Description Advantages Limitations
Steady-State 13C-MFA (SS-MFA) Assumes metabolic and isotopic steady state. Uses algebraic equations to model isotopomer balances. frontiersin.orgnih.govComputationally less intensive. Well-established with numerous software tools available. frontiersin.orgnih.govRequires long labeling times to reach isotopic equilibrium. nih.gov May not be suitable for all biological systems.
Isotopically Non-Stationary 13C-MFA (INST-MFA) Assumes metabolic steady state but analyzes transient isotopic labeling. Uses ordinary differential equations (ODEs). nih.govnih.govShorter experiment times. nih.gov Can estimate metabolite pool sizes. nih.gov Suitable for systems that label slowly. nih.govComputationally more demanding. iitb.ac.in Fewer standardized software tools. d-nb.info

Algorithms for Flux Estimation and Confidence Interval Determination

Once a mathematical model is established and experimental labeling data are obtained, the next step is to estimate the metabolic fluxes. This is typically formulated as an optimization problem where the objective is to find the set of fluxes that minimizes the difference between the experimentally measured and the model-predicted isotopomer distributions. frontiersin.orgplos.org

Various optimization algorithms are employed for this purpose, including evolutionary algorithms and simulated annealing. frontiersin.org The output of this process is a best-fit flux map. However, it is equally important to assess the reliability of these estimated fluxes. This is achieved through the determination of confidence intervals.

Several methods exist for calculating confidence intervals for the estimated fluxes:

Local Linearization: This approach approximates the nonlinear model with a linear one around the best-fit solution to estimate the flux covariance matrix. While computationally efficient, it can be inaccurate for highly nonlinear systems.

Parameter Continuation: This iterative one-dimensional search strategy provides accurate confidence intervals by evaluating the sensitivity of the minimized sum of squared residuals to changes in individual flux values. nih.govnih.govosti.gov

Monte Carlo Methods: These methods involve repeatedly simulating the experimental data with added noise to generate a distribution of flux estimates, from which confidence intervals can be derived. nih.gov

The accurate determination of confidence intervals is crucial for the statistical interpretation of flux analysis results. nih.gov

Algorithm/Method Purpose Key Characteristics
Evolutionary Algorithms Flux EstimationHeuristic optimization method used to find the global minimum of the objective function. frontiersin.org
Simulated Annealing Flux EstimationProbabilistic technique for approximating the global optimum of a given function. frontiersin.org
Parameter Continuation Confidence Interval DeterminationIterative search method that provides accurate confidence intervals for individual fluxes. nih.govnih.govosti.gov
Monte Carlo Simulation Confidence Interval DeterminationStatistical method that relies on repeated random sampling to obtain numerical results for the distribution of fluxes. nih.gov

Optimization of Tracer Design and Experimental Paradigms with DL-ASPARTIC ACID (3-13C)

The precision of 13C-MFA is highly dependent on the choice of the isotopic tracer. nih.govfrontiersin.org Optimal experimental design aims to select a tracer or a mixture of tracers that will provide the most information about the fluxes of interest. frontiersin.orgnih.gov The use of DL-ASPARTIC ACID (3-13C) as a tracer offers specific advantages, particularly for studying pathways connected to the TCA cycle and amino acid metabolism.

When optimizing tracer design, several factors are considered:

The metabolic network of interest: The choice of tracer should be tailored to the specific pathways being investigated.

The biological system: The metabolic characteristics of the organism, such as its preferred carbon sources, will guide the selection of an appropriate tracer.

For example, in studies of cancer cell metabolism, which often involves the metabolism of multiple substrates like glucose and glutamine, optimizing a mixture of labeled tracers has been shown to significantly improve the precision of flux estimations. nih.govnih.gov The use of DL-ASPARTIC ACID (3-13C) can be particularly insightful in these systems, as aspartate is a key anaplerotic and cataplerotic metabolite.

Parallel labeling experiments, where multiple experiments are conducted with different isotopic tracers, can further enhance the accuracy and resolution of flux analysis. sci-hub.senih.gov For instance, a study could utilize [1,2-13C2]glucose in one experiment and DL-ASPARTIC ACID (3-13C) in a parallel experiment to gain a more comprehensive view of central carbon metabolism.

Analysis of Isotopic Branching Ratios and Carbon Transitions

At metabolic branch points, the distribution of a 13C label among the different outgoing pathways provides crucial information about the relative fluxes through these pathways. whoi.eduwikipedia.org This is known as the analysis of isotopic branching ratios. whoi.eduwikipedia.org For example, at the glucose-6-phosphate node, the 13C label can be directed towards either glycolysis or the pentose (B10789219) phosphate (B84403) pathway. The relative labeling of metabolites in these two pathways can be used to quantify the flux split ratio at this branch point.

The analysis of carbon transitions involves tracking the fate of individual carbon atoms from the substrate to the product molecules. oup.comresearchgate.net This requires detailed knowledge of the atom mappings for each reaction in the metabolic network. oup.com Databases of carbon fate maps have been developed to facilitate this analysis. oup.com

When DL-ASPARTIC ACID (3-13C) is metabolized, the 13C at the C-3 position will be transferred to other molecules according to the specific carbon transitions of the enzymatic reactions involved. For instance, in the transamination of aspartate to form oxaloacetate, the 13C label will be located at the C-3 position of oxaloacetate. The subsequent fate of this labeled oxaloacetate in the TCA cycle will generate specific labeling patterns in other TCA cycle intermediates and connected metabolites. By analyzing these patterns, it is possible to resolve fluxes through the TCA cycle and related anaplerotic and cataplerotic pathways with high precision.

Advanced Analytical Techniques for Quantifying Dl Aspartic Acid 3 13c Labeling Patterns

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the structural and chemical environment of atomic nuclei. For ¹³C-labeled compounds, NMR is particularly powerful for determining the precise location of the isotope within the molecule.

¹³C-NMR for Positional Enrichment Analysis

Direct ¹³C-NMR spectroscopy is the most straightforward method for confirming the position of the ¹³C label in DL-ASPARTIC ACID (3-¹³C). The carbon skeleton of aspartic acid consists of four distinct carbon atoms, each with a characteristic chemical shift in the ¹³C-NMR spectrum. The presence of the ¹³C isotope at the C3 position results in a significantly enhanced signal at the chemical shift corresponding to that carbon, directly confirming its position.

The analysis of ¹³C splitting patterns in metabolites like aspartate can reveal various positional isotopomers. nih.gov For instance, the ¹³C-¹³C scalar couplings (J-couplings) between adjacent ¹³C nuclei create characteristic splitting patterns (singlets, doublets, etc.) in the spectrum. In a sample containing DL-ASPARTIC ACID (3-¹³C), the C3 carbon signal would primarily appear as a singlet, assuming the adjacent C2 and C4 carbons are the naturally abundant ¹²C. If the molecule were to be metabolized and the ¹³C label incorporated into other positions, new splitting patterns would emerge, allowing for the tracing of the carbon backbone. This makes ¹³C-NMR an invaluable tool for positional isotopomer analysis. nih.gov

A novel approach called Positional Enrichment by Proton Analysis (PEPA) utilizes more sensitive 1D-¹H-NMR spectra to indirectly determine ¹³C-satellite peaks. This method can detect the position of the carbon label and quantify the fractional enrichment, offering an alternative with improved sensitivity over direct ¹³C detection for tracking the metabolic transformations of compounds like aspartate. nih.govresearchgate.net

Multidimensional NMR for Complex Isotopomer Profiling

While 1D ¹³C-NMR is effective for simple systems, complex biological mixtures containing multiple labeled species require more advanced techniques for unambiguous assignment. Multidimensional NMR experiments, such as ²D Heteronuclear Single Quantum Coherence (HSQC), correlate the chemical shifts of directly bonded nuclei, like ¹H and ¹³C.

In an HSQC spectrum of DL-ASPARTIC ACID (3-¹³C), a cross-peak would appear connecting the proton(s) attached to the C3 carbon with the C3 carbon itself. This provides a highly specific signal for the labeled position, even in a complex mixture, as it filters out signals from unlabeled molecules or molecules labeled at other positions. This technique is crucial for accurately estimating the enrichment at specific carbon sites. nih.gov Furthermore, techniques like ²D COSY and ³D-COSY can detect fractions of specific isotopomer subsets, often focusing on fragments of three continuous carbon atoms. nih.gov The use of ¹³C-isotope labeling can greatly simplify complex NMR spectra, permitting the quantification of numerous components from a single spectrum without requiring highly advanced instrumentation. rsc.org

For more intricate isotopomer analysis, where multiple ¹³C labels may be present in a single molecule, experiments like Heteronuclear Multiple Bond Correlation (HMBC) or Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) can be used to trace carbon-carbon connectivities. These methods help in elucidating the complete isotopomer distribution of metabolites derived from the initial DL-ASPARTIC ACID (3-¹³C) tracer.

Sensitivity Enhancements and Data Interpretation in ¹³C-NMR Metabolomics

A primary limitation of ¹³C-NMR is its inherently low sensitivity compared to ¹H-NMR. mdpi.com This is due to the low natural abundance of ¹³C (1.1%) and its smaller gyromagnetic ratio. However, when using isotopically enriched compounds like DL-ASPARTIC ACID (3-¹³C), the sensitivity for the labeled position is dramatically increased.

Several strategies can further enhance sensitivity:

Cryogenic Probes: These probes significantly reduce thermal noise, leading to a substantial increase in signal-to-noise ratio.

Higher Magnetic Fields: Modern high-field NMR spectrometers provide greater signal dispersion and sensitivity.

Isotopic Labeling: The use of ¹³C-labeled precursors is itself a primary method of overcoming sensitivity issues for specific metabolites of interest.

Data interpretation involves the precise measurement of chemical shifts and coupling constants to identify the labeled species and its neighbors. Quantification is achieved by integrating the peak areas of the ¹³C signals, which are directly proportional to the concentration of the specific isotopomer. In complex spectra from metabolomics studies, statistical methods and database comparisons are often employed to identify and quantify labeled metabolites.

Mass Spectrometry (MS) Approaches

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, making it an extremely sensitive technique for detecting and quantifying molecules. When combined with a separation technique like gas or liquid chromatography, MS is a cornerstone of modern metabolomics and isotopomer analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Isotopomer Analysis

GC-MS is a robust and rapid method that provides extensive information on isotopomer distributions for metabolic flux analysis. nih.gov For the analysis of non-volatile compounds like amino acids, a chemical derivatization step is required to make them volatile enough for gas chromatography. Common derivatization methods include trimethylsilylation (TMS) or tert-butyldimethylsilylation (TBDMS). researchgate.net

Once derivatized, the DL-aspartic acid is separated by the GC column and then ionized, typically by electron impact (EI). The EI process causes the molecule to fragment in a predictable manner. The mass spectrometer then analyzes the m/z of the parent ion and its various fragments. The incorporation of a ¹³C atom in DL-ASPARTIC ACID (3-¹³C) results in a mass shift of +1 Dalton for the molecular ion and for any fragments containing the C3 carbon.

By analyzing the mass isotopomer distributions (MIDs) of different fragments, it is possible to deduce the positional enrichment of the ¹³C label. acs.org For example, a fragment containing C1 and C2 would not show a mass shift, whereas a fragment containing C3 and C4 would. This fragmentation analysis provides rich data for determining the labeling pattern of amino acids. nih.govresearchgate.net Research has demonstrated that GC-MS can be used to selectively determine the fractional ¹³C enrichment at each carbon position of aspartate with high accuracy and precision. researchgate.net

Fragment IonUnlabeled Mass (m/z)Labeled Mass (m/z)Information Provided
[M-CH₃]⁺Varies by derivative+1Mass of the quasi-molecular ion
[M-COOTMS]⁺Varies by derivative+1Indicates label is not in the lost carboxyl group
Fragment containing C2-C3Varies by derivative+1Confirms label on C3
Fragment containing C4-C3Varies by derivative+1Confirms label on C3

Note: The exact m/z values depend on the specific derivatization agent used.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique that is particularly well-suited for the analysis of polar and non-volatile compounds in complex biological mixtures without the need for derivatization. chem-agilent.com This makes it highly applicable to the comprehensive profiling of metabolites derived from DL-ASPARTIC ACID (3-¹³C).

In a typical LC-MS workflow, the biological extract is separated using a liquid chromatography column, often a reversed-phase C18 column. The separated analytes are then introduced into the mass spectrometer, usually via a soft ionization technique like electrospray ionization (ESI), which keeps the molecule intact. The mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) then measures the accurate mass of the molecular ion.

The presence of the ¹³C label in aspartic acid or its downstream metabolites will result in a +1 Da shift in the measured mass. High-resolution mass spectrometers can measure these mass differences with very high accuracy, allowing for the confident identification of labeled species. frontiersin.org Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting daughter ions. nih.gov This provides structural information and can help to pinpoint the location of the ¹³C label within the metabolite, complementing the information gained from GC-MS fragmentation patterns. nih.govnih.gov LC-MS is a preferred approach for analyzing cellular metabolism and quantifying isotopic enrichment in a large number of metabolites simultaneously. nih.govresearchgate.net

Analytical TechniquePrincipleAdvantage for DL-ASPARTIC ACID (3-¹³C) Analysis
¹³C-NMR Measures nuclear spin propertiesDirectly confirms the position of the ¹³C label without ambiguity. Non-destructive.
Multidimensional NMR Correlates signals from different nucleiResolves overlapping signals in complex mixtures; provides connectivity information.
GC-MS Separates volatile derivatives, measures m/z of fragmentsHigh sensitivity and provides rich isotopomer data from fragmentation patterns. researchgate.net
LC-MS Separates compounds in liquid phase, measures m/zAnalyzes polar compounds without derivatization; ideal for profiling a wide range of metabolites.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for High-Resolution Isotope Detection

Capillary Electrophoresis-Mass Spectrometry (CE-MS) has emerged as a powerful analytical tool for the analysis of charged, polar metabolites such as amino acids and their isotopologues. nih.govcreative-proteomics.com This technique combines the high separation efficiency of capillary electrophoresis with the sensitivity and selectivity of mass spectrometry, making it particularly suitable for resolving complex biological samples with minimal pretreatment. springernature.com For the analysis of DL-ASPARTIC ACID (3-13C), CE-MS offers distinct advantages in achieving high-resolution isotope detection.

The fundamental principle of CE involves the separation of ions in a capillary filled with an electrolyte solution under the influence of a high-voltage electric field. nih.gov For amino acid analysis, a low-pH electrolyte is typically used, which ensures that all amino acids are positively charged and migrate toward the cathode. nih.gov This approach allows for the simultaneous analysis of numerous amino acids in a single, rapid run. nih.gov When coupled with a mass spectrometer, typically via an electrospray ionization (ESI) interface, the separated analytes can be sensitively and selectively detected based on their mass-to-charge ratio (m/z). creative-proteomics.comnih.gov

The high resolving power of CE is crucial for separating isotopologues from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions. Furthermore, advanced mass analyzers, such as Fourier transform-ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, when coupled with CE, can resolve the fine isotopic structure of molecules. nih.gov This capability allows for the unambiguous identification and quantification of different isotopologues of aspartic acid, such as the M+1 species (containing one 13C atom, e.g., DL-ASPARTIC ACID (3-13C)), M+2, M+3, and so on. The ability to accurately measure the relative abundance of these mass isotopomers is fundamental for metabolic flux analysis. researchgate.net

Recent advancements in CE-MS methods have further improved sensitivity and resolution. Techniques like pH-mediated stacking can be employed to preconcentrate the sample online, enhancing detection limits to the low nanomolar range. springernature.comnih.gov The combination of high-efficiency separation and high-mass accuracy detection makes CE-MS a robust platform for quantifying the subtle changes in the labeling patterns of DL-ASPARTIC ACID (3-13C) in complex biological matrices. creative-proteomics.comspringernature.com

Table 1: Performance Characteristics of CE-MS for Amino Acid Isotope Analysis
ParameterTypical PerformanceSignificance for DL-ASPARTIC ACID (3-13C) Analysis
Separation Efficiency > 100,000 theoretical platesHigh-resolution separation from other metabolites and potential isobaric interferences.
Analysis Time < 30 minutes per sampleRapid throughput for analyzing multiple samples from tracer experiments. nih.gov
Sample Volume ~1-10 nanoliters injectedMinimal sample consumption, ideal for precious biological samples. nih.gov
Mass Resolution > 70,000 (with high-res MS)Accurate mass measurements to distinguish between isotopologues and confirm elemental composition. nih.gov
Sensitivity Low nanomolar to picomolarEnables detection of low-abundance amino acids and their labeled forms. springernature.com

Derivatization Strategies for MS-Based Isotopic Measurements

While CE-MS is excellent for polar compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for metabolic flux analysis due to its high chromatographic resolution and established fragmentation libraries. However, native amino acids like aspartic acid are non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis. dntb.gov.uaresearchgate.net Therefore, chemical derivatization is an essential step to increase their volatility and thermal stability. researchgate.net Derivatization can also be employed in Liquid Chromatography-Mass Spectrometry (LC-MS) to improve chromatographic retention and ionization efficiency. meliomics.com

The primary goal of derivatization for analyzing DL-ASPARTIC ACID (3-13C) is to convert the polar carboxyl and amino functional groups into less polar, more volatile moieties without altering the isotopic enrichment. researchgate.net A common and robust two-step derivatization procedure involves esterification followed by acylation. dntb.gov.ua

Esterification: The carboxyl groups are typically converted to methyl or ethyl esters. This is often achieved by heating the sample with an acidic alcohol solution, such as 2 M methanolic HCl. dntb.gov.ua

Acylation: The amino and hydroxyl groups are then acylated using reagents like pentafluoropropionic anhydride (PFPA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). dntb.gov.uaresearchgate.net These reagents introduce bulky, non-polar groups, significantly increasing the volatility of the amino acid derivative. researchgate.net

The resulting derivatives, such as the N-acetyl methyl esters or tert-butyldimethylsilyl (TBDMS) derivatives, exhibit excellent chromatographic properties and produce characteristic fragmentation patterns upon electron ionization (EI) in the mass spectrometer. researchgate.netucdavis.edu The analysis of these fragment ions can provide positional information about the location of the 13C label within the aspartate molecule, which is highly valuable for distinguishing between different metabolic pathways. researchgate.net For instance, specific fragment ions will retain or lose the 13C-labeled carbon, and the resulting shift in their m/z values allows for the quantification of positional isotopologues. researchgate.net

Table 2: Common Derivatization Strategies for MS Analysis of Aspartic Acid
Derivatization MethodReagentsFunctional Groups TargetedAdvantages for Isotopic Analysis
Silylation (e.g., TBDMS) MTBSTFA or BSTFA-COOH, -NH2, -OHCreates thermally stable derivatives with high molecular weight, leading to informative high-mass fragments. researchgate.net
Acylation/Esterification Acidic Alcohol (e.g., Methanolic HCl), followed by Anhydride (e.g., PFPA)-COOH, -NH2Robust and widely used method; produces stable derivatives with good chromatographic properties. dntb.gov.ua
Chloroformate Reaction Ethyl or Methyl Chloroformate, Pyridine-NH2, -COOHRapid, single-step reaction that can be performed in an aqueous environment.

Integration of Analytical Data for Robust 13C-MFA

13C-Metabolic Flux Analysis (13C-MFA) is a computational method used to quantify the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.com It is considered the gold standard for determining metabolic pathway activity. creative-proteomics.com The successful application of 13C-MFA relies on the precise integration of accurate analytical data on isotopic labeling patterns with a stoichiometric model of cellular metabolism. researchgate.net The quantification of DL-ASPARTIC ACID (3-13C) and other isotopologues is a critical input for these models.

The general workflow for integrating analytical data into a 13C-MFA framework involves several key steps:

Isotopic Labeling Measurement: Following a tracer experiment where cells are fed a 13C-labeled substrate (e.g., [U-13C]glucose), metabolites are extracted. creative-proteomics.com Advanced analytical techniques, as described above, are used to measure the mass isotopomer distributions (MIDs) of key metabolites, including aspartate. researchgate.net The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). For MS data, it is crucial to report the raw, uncorrected mass isotopomer distributions. nih.gov

Data Correction: The raw MIDs must be corrected for the natural abundance of stable isotopes (e.g., 13C, 15N, 18O) from both the metabolite itself and any derivatization agents used. frontiersin.org This correction is essential for accurately determining the extent of labeling derived solely from the isotopic tracer.

Flux Estimation: The corrected MIDs are then used in a computational model. An iterative algorithm adjusts the values of the metabolic fluxes in the model to minimize the difference between the experimentally measured MIDs and the MIDs simulated by the model. researchgate.net The labeling pattern of aspartate is particularly informative as it serves as a direct proxy for its precursor, oxaloacetate, a key node in central carbon metabolism. nih.gov The distribution of 13C within the aspartate backbone can, therefore, provide crucial constraints on the fluxes through the TCA cycle, anaplerosis (e.g., pyruvate (B1213749) carboxylase activity), and gluconeogenesis. researchgate.netnih.gov

Statistical Analysis: Once the best-fit flux distribution is found, a statistical analysis is performed to evaluate the goodness-of-fit and determine the confidence intervals for each estimated flux. nih.gov This step is vital for assessing the reliability and precision of the calculated flux values.

The accuracy of the entire 13C-MFA process is highly dependent on the quality of the input analytical data. nih.gov High-resolution techniques that can precisely quantify the abundance of each isotopologue of aspartic acid are indispensable for obtaining robust and reliable metabolic flux maps.

Table 3: Conceptual Data Integration for 13C-MFA
Data TypeDescriptionExample for Aspartate
Analytical Input Data Measured Mass Isotopomer Distribution (MID) of a metabolite.Aspartate MID: M+0 (5%), M+1 (10%), M+2 (40%), M+3 (35%), M+4 (10%).
Stoichiometric Model A network of biochemical reactions connecting substrates, products, and intermediates.Reactions of the TCA cycle, glycolysis, and anaplerotic pathways producing oxaloacetate.
Computational Process Iterative fitting of simulated MIDs to measured MIDs by adjusting flux values.Minimizing the squared difference between measured and predicted aspartate MIDs.
Output Data Estimated intracellular metabolic fluxes with confidence intervals.Flux through Pyruvate Carboxylase: 30 ± 3 (relative units); Flux through TCA Cycle: 80 ± 5 (relative units).

Research Applications of Dl Aspartic Acid 3 13c in Diverse Biological Systems and Pathways

Elucidation of Central Carbon Metabolism

DL-ASPARTIC ACID (3-13C) is instrumental in probing the core pathways of central carbon metabolism. Once introduced into a biological system, it is readily converted into key intermediates that fuel cellular energy production and biosynthetic processes.

Tricarboxylic Acid (TCA) Cycle Activity and Anaplerotic Fluxes Initiated by Aspartate

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate energy and precursors for biosynthesis. DL-ASPARTIC ACID (3-13C) provides a direct means to investigate the dynamics of this cycle. Through a transamination reaction, aspartate is converted to oxaloacetate, a primary intermediate of the TCA cycle. youtube.comwikipedia.org When using DL-ASPARTIC ACID (3-13C), the ¹³C label is introduced at the C-3 position of oxaloacetate.

As this labeled oxaloacetate enters the TCA cycle, the ¹³C atom is incorporated into subsequent intermediates such as malate (B86768), fumarate, succinate (B1194679), and α-ketoglutarate. nih.gov The appearance and distribution of the ¹³C label in these molecules, often monitored by analyzing the labeling patterns in the closely related glutamate (B1630785) pool, allow for the quantification of TCA cycle activity. nih.gov

Anaplerosis, the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes, is critical for maintaining cellular function. The conversion of aspartate to oxaloacetate is a significant anaplerotic pathway. researchgate.netnih.gov By tracing the incorporation of the ¹³C from DL-ASPARTIC ACID (3-13C) into the TCA cycle pool, researchers can precisely measure the rate of anaplerotic flux contributed by aspartate. nih.govnih.gov Studies in human lung cancer, for example, have used ¹³C-glucose to trace anaplerotic pyruvate (B1213749) carboxylation, which produces oxaloacetate that subsequently labels aspartate, highlighting the tight connection between these pathways. nih.gov

Table 1: Isotope Enrichment in TCA Cycle Intermediates Following DL-ASPARTIC ACID (3-13C) Administration
MetaboliteTypical ¹³C PositionSignificanceReference Finding
OxaloacetateC-3Direct product of aspartate transamination; entry point into TCA cycle.Studies show that C-3-enriched oxaloacetate from labeled aspartic acid enters the pyruvate pool. nih.gov
MalateC-2 or C-3Indicates progression through one turn of the TCA cycle.Appearance of asymmetrically enriched malate indicates high rates of anaplerotic flux. pnas.orgpnas.org
GlutamateC-2, C-3Used as a proxy for α-ketoglutarate labeling and TCA cycle turnover.The appearance of ¹³C label in glutamate is used to quantify cellular TCA cycle activity. nih.gov
SuccinateC-2, C-3Labeling demonstrates full progression through the oxidative branch of the cycle.Isotopic scrambling at the symmetric succinate molecule provides further detail on cycle flux. researchgate.net

Interconnections with Glycolysis and Gluconeogenesis

DL-ASPARTIC ACID (3-13C) is also valuable for studying the pathways of glucose metabolism. Oxaloacetate, the metabolite formed from aspartate, is a key precursor for gluconeogenesis, the synthesis of new glucose molecules. wikipedia.org In the liver and kidneys, oxaloacetate can be converted to phosphoenolpyruvate (B93156) (PEP) by the enzyme phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting step in gluconeogenesis. pnas.org By tracking the ¹³C label from DL-ASPARTIC ACID (3-13C) through oxaloacetate and into newly synthesized glucose, researchers can quantify the contribution of aspartate to gluconeogenesis. ismrm.org

The metabolism of aspartate is also linked to glycolysis via the malate-aspartate shuttle. This shuttle transports reducing equivalents (NADH) produced during glycolysis in the cytosol into the mitochondria for use in the electron transport chain. The interconversion of aspartate and oxaloacetate is a fundamental component of this shuttle, and studying its dynamics with isotopic tracers provides insight into the coordination between cytosolic and mitochondrial metabolism. researchgate.netwikipedia.org

Contribution to Pyruvate Metabolism and Related Pathways

The carbon backbone of aspartate can be channeled into pyruvate metabolism. After conversion to oxaloacetate, the molecule can be subsequently converted to malate and then decarboxylated by malic enzyme to form pyruvate. Alternatively, oxaloacetate can be directly decarboxylated to pyruvate. This metabolic route connects amino acid catabolism with carbohydrate metabolism.

Using DL-ASPARTIC ACID (3-13C), the flow of carbon from aspartate to pyruvate can be traced. One study on a renal epithelial cell line demonstrated this direct link, finding that a significant portion of the oxaloacetate derived from labeled aspartic acid entered the pyruvate pool. nih.gov This flux can then be tracked further into products of pyruvate metabolism, such as lactate (B86563) and alanine, providing a comprehensive view of these interconnected pathways. nih.govresearchgate.net

Table 2: Quantified Metabolic Flux from Aspartate in LLC-PK1/Cl4 Renal Cells
Tracer UsedMetabolic ConversionObserved FluxReference
D,L-[3-¹³C]aspartic acidOxaloacetate → Pyruvate~40% of C-3-enriched oxaloacetate reached the pyruvate pool. nih.gov
L-[3-¹³C]alaninePyruvate → Acetyl-CoA (via PDH)Pyruvate dehydrogenase activity was calculated to be ~61%. nih.gov

Investigation of Amino Acid Biosynthesis and Interconversions

Aspartate is a central molecule in nitrogen metabolism, serving as a precursor for the synthesis of several other amino acids and participating in the transfer of amino groups throughout the cell.

Aspartate as a Precursor for Methionine, Threonine, Isoleucine, and Lysine Biosynthesis

In plants and microorganisms, aspartate is the foundational molecule for the "aspartate family" of amino acids, which includes the essential amino acids lysine, methionine, threonine, and isoleucine. wikipedia.orgnih.govnih.govproteopedia.org The biosynthetic pathways for these amino acids begin with the phosphorylation of aspartate by aspartate kinase. nih.gov

By supplying DL-ASPARTIC ACID (3-13C) as a tracer, scientists can follow the incorporation of the ¹³C-labeled carbon into the backbones of these downstream amino acids. researchgate.net This enables the measurement of flux through these critical biosynthetic pathways and provides insights into their regulation. oup.com As these amino acids are essential for humans and many animals, understanding their synthesis in other organisms is of great nutritional and pharmaceutical interest. nih.govoup.com

Transamination Reactions and Linkages to Glutamate and Oxaloacetate Pools

One of the most fundamental reactions involving aspartate is transamination, a reversible reaction catalyzed by aminotransferases, such as aspartate aminotransferase (AST). wikipedia.orguspto.gov In this reaction, the amino group from aspartate is transferred to α-ketoglutarate, yielding glutamate and oxaloacetate. youtube.comdavid-bender.co.uk

When DL-ASPARTIC ACID (3-13C) is used, it is converted into oxaloacetate labeled at the C-3 position, while simultaneously, the unlabeled α-ketoglutarate is converted to unlabeled glutamate. youtube.com Conversely, if a ¹³C-labeled glutamate were used, the label could be transferred to aspartate. This reaction directly links the metabolic pools of two critical amino acid/keto-acid pairs: aspartate/oxaloacetate and glutamate/α-ketoglutarate. nih.govnih.govnih.gov By monitoring the transfer of the ¹³C label between these pools, researchers can determine the rates and directionality of transaminase reactions, which are vital for nitrogen metabolism and the integration of amino acid and energy metabolism. uspto.govnih.gov

Role in Asparagine Synthesis and Nitrogen Metabolism

Aspartate is the direct precursor for the synthesis of asparagine, a crucial amino acid for nitrogen storage and transport in many organisms. The reaction is catalyzed by asparagine synthetase (ASNS), which transfers an amide group from glutamine to aspartate, forming asparagine and glutamate. nih.gov The use of 13C-labeled aspartate allows researchers to directly measure the rate of this conversion and understand its regulation under different physiological conditions.

In glutamine-deprived conditions, cancer cells often upregulate ASNS to produce asparagine, which is essential for protein synthesis and cell survival. mdpi.com Tracing studies using labeled aspartate can quantify this adaptive response, revealing how cancer cells reconfigure their nitrogen sourcing to sustain growth. mdpi.com For instance, in KRAS-mutant colorectal cancer, a massive conversion of aspartate to asparagine is observed, a pathway that can be precisely tracked with 13C-aspartate to understand the dynamics of nitrogen metabolism and identify potential therapeutic targets. mdpi.com

Purine (B94841) and Pyrimidine (B1678525) Nucleotide Biosynthesis from Aspartate

Aspartate is a fundamental building block in the de novo synthesis of nucleotides, the monomers of DNA and RNA. Its entire molecule is incorporated into the pyrimidine ring, while one of its nitrogen atoms is used for the purine ring. utah.edu DL-Aspartic acid (3-13C) serves as an effective tracer to investigate the flux of aspartate into these essential biosynthetic pathways.

Pyrimidine Synthesis : The pyrimidine ring is assembled from carbamoyl (B1232498) phosphate (B84403) and aspartate. utah.edu By supplying cells with 13C-aspartate, the label is incorporated into pyrimidine precursors like dihydroorotate (B8406146) and orotate, and ultimately into pyrimidine nucleotides such as UMP and CTP. nih.gov Studies in neuroblastoma cells using 13C-labeled substrates have demonstrated that glutamine-driven aspartate is channeled into pyrimidine biosynthesis, a process that is disrupted during therapy-induced cell differentiation. pnas.org

Purine Synthesis : Aspartate donates the N1 nitrogen atom to the purine ring during the synthesis of inosinic acid (IMP), the precursor to AMP and GMP. utah.edu While the carbon backbone of aspartate is released as fumarate, the use of dual-labeled aspartate (e.g., 13C and 15N) can trace the nitrogen contribution to the purine pool. researchgate.net

Tracing studies have shown that the biosynthesis of aspartate is critical for nucleotide production in proliferating cells. researchgate.net In cultured astrocytes, for example, [U-13C]aspartate was used to map the spectrum of metabolites generated and released. nih.gov While these cells are known to possess the enzymes for pyrimidine synthesis, the study highlighted the complexity of tracking the final products, as labeled pyrimidine compounds were not detected in the culture media, suggesting they were retained and utilized internally. nih.gov

Studies on Specific Cellular and Microbial Systems

Metabolic reprogramming is a hallmark of cancer, where cells alter their metabolic pathways to fuel rapid proliferation and survival. mdpi.com Aspartate metabolism is central to this reprogramming. Isotope tracing with 13C-aspartate is a key technique for dissecting these alterations. Cancer cells exhibit a high demand for aspartate to support the synthesis of proteins and nucleotides. elifesciences.org

Mitochondrial respiration is a major source of aspartate; when it is impaired, aspartate levels can become limiting for proliferation. pnas.orgelifesciences.org Tracing experiments can reveal how different cell lines cope with this limitation. For example, studies using 13C-labeled glucose and glutamine have shown that cancer cells rewire metabolism to maintain aspartate biosynthesis, which is crucial for nucleotide production and redox homeostasis. pnas.orgnih.gov The data from such tracing experiments can be used to construct detailed metabolic maps, as shown in the table below, illustrating how the 13C label from a precursor like glucose or glutamine distributes through the central carbon pathways into aspartate and its derivatives.

Representative 13C Labeling Patterns in Cancer Cells from a Labeled Precursor
MetaboliteIsotopologueDescriptionTypical Observation in Cancer Cells
AspartateM+3Derived from 13C3-pyruvate entering the TCA cycle via pyruvate carboxylase.Indicates anaplerotic flux supporting aspartate synthesis.
AspartateM+4Derived from 13C5-glutamine entering the TCA cycle.High enrichment indicates dependence on glutaminolysis.
Uracil Triphosphate (UTP)M+3Pyrimidine nucleotide synthesized from M+3 aspartate.Reflects flux from anaplerotic pathways into nucleotide synthesis. pnas.org
LactateM+3Derived from 13C6-glucose via glycolysis.High enrichment reflects the Warburg effect. researchgate.net

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify intracellular metabolic rates in microorganisms, providing a detailed snapshot of cellular physiology. springernature.commdpi.com This methodology is crucial for metabolic engineering efforts aimed at optimizing microbes for the production of biofuels, pharmaceuticals, and other valuable chemicals. While glucose is the most common tracer, 13C-labeled amino acids like aspartate can provide higher resolution for specific pathways. creative-proteomics.comresearchgate.net

A key application is in analyzing photoautotrophic metabolism. A method using gas chromatography-mass spectrometry (GC-MS) for C-positional 13C enrichment analysis of aspartate allows for the differentiation between the activities of phosphoenolpyruvate carboxylase (PEPC) and RuBisCO, two distinct carbon fixation pathways. nih.gov By administering a pulse of 13CO2, the specific labeling pattern in the four carbons of aspartate reveals the relative activity of each pathway in vivo. nih.gov

Interpreting Positional 13C Enrichment in Aspartate
Carbon PositionLabeled ByMetabolic Pathway Indicated
C4PEPCAnaplerotic CO2 fixation. nih.gov
C1, C2, C3RuBisCO / Calvin-Benson-Bassham (CBB) CyclePhotosynthetic CO2 fixation. nih.gov

This level of detail is essential for engineering efforts to improve photosynthetic efficiency or direct carbon flow toward desired bioproducts. nih.gov The insights gained from 13C-MFA guide genetic modifications to overcome metabolic bottlenecks and enhance production yields. mdpi.com

Studying metabolism in isolated tissues (ex vivo) provides a bridge between simplified cell culture models and complex in vivo systems. Using 13C-labeled substrates, including aspartate or its precursors, researchers can investigate the unique metabolic functions of specific organs or cell types within a tissue.

A study on porcine peripheral blood mononuclear cells (PBMCs) and granulocytes utilized ex vivo13C-MFA to characterize their distinct energy metabolisms. nih.gov By incubating the isolated cells with [U-13C]glucose and [U-13C]glutamine, the analysis revealed that PBMCs have significantly higher tricarboxylic acid (TCA) cycle activity compared to granulocytes. nih.gov Notably, this elevated activity was linked to glutamine-derived aspartate biosynthesis, highlighting its importance for the proliferation, differentiation, and effector functions of these immune cells. nih.gov Such studies provide precise flux distributions for key metabolic pathways, revealing cell type-specific metabolic patterns that are crucial for understanding immune responses and diseases. nih.gov

D-Aspartate Racemization and Protein Turnover in Biological Samples

Most amino acids in proteins are in the L-chiral form. However, over time, L-aspartyl (and L-asparaginyl) residues in proteins can spontaneously convert to a five-membered succinimide (B58015) ring intermediate. mdpi.com The hydrolysis of this ring can form not only the original L-aspartate but also L-isoaspartate, D-aspartate, and D-isoaspartate. mdpi.com This non-enzymatic process, known as racemization, leads to an age-dependent accumulation of D-aspartate in long-lived proteins, such as those in tooth dentin, cartilage, and the lens of the eye. nih.gov The ratio of D-aspartate to L-aspartate (D/L ratio) can therefore be used as a molecular clock to estimate the age of a tissue or an organism. nih.gov

While the D/L ratio provides a measure of the net, long-term protein aging, stable isotope tracers like 13C-L-aspartic acid are used to measure the dynamic aspect of this process: protein turnover. Protein turnover is the balance between protein synthesis and degradation. By introducing 13C-L-aspartate into a system, researchers can measure the rate at which newly synthesized proteins, containing the 13C label, replace the older, unlabeled protein pool. ukisotope.com

This approach allows for a direct quantification of protein synthesis rates. In tissues with active metabolism, newly synthesized proteins containing L-aspartate will dilute the accumulated D-aspartate, resulting in a lower apparent rate of racemization compared to metabolically inert tissues. nih.gov The combination of measuring the D/L ratio (an indicator of protein age) and using 13C-aspartate tracing (an indicator of protein synthesis) provides a comprehensive understanding of protein dynamics, revealing how disease states like osteoarthritis or normal aging affect tissue maintenance and repair. nih.gov

Future Directions and Emerging Paradigms in Dl Aspartic Acid 3 13c Tracer Research

Integration of 13C-MFA with Multi-Omics Data (e.g., Transcriptomics, Proteomics)

The integration of ¹³C-Metabolic Flux Analysis (¹³C-MFA) with other "omics" disciplines, such as transcriptomics, proteomics, and genomics, is a key area of future development. creative-proteomics.com This multi-omics approach offers a more holistic view of cellular regulation and function. By combining data on gene expression (transcriptomics), protein abundance (proteomics), and metabolic fluxes (fluxomics), researchers can build more comprehensive models of cellular processes. creative-proteomics.comresearchgate.net

For instance, integrating ¹³C-MFA data with transcriptomic and metabolomic data can help to elucidate the regulatory networks that control metabolic adaptations in response to environmental changes. portlandpress.com This approach allows scientists to connect changes in gene expression and metabolite concentrations with alterations in metabolic pathway utilization. Such integrated analyses are crucial for identifying key regulatory nodes and potential targets for therapeutic intervention or metabolic engineering. creative-proteomics.com

The complexity of metabolic regulation necessitates the use of multi-omics analysis to gain a comprehensive understanding. nih.gov While genomics, transcriptomics, and proteomics provide valuable information, metabolomics and fluxomics offer a direct measure of the physiological state of the cell. nih.gov Combining these datasets can help to identify metabolic bottlenecks and limiting precursors for the synthesis of target products. nih.gov

Development of Advanced Bioinformatic Tools and Metabolic Reconstruction Models

The increasing complexity and volume of data generated from integrated omics studies necessitate the development of advanced bioinformatic tools and metabolic reconstruction models. benthamdirect.com Current software for ¹³C-MFA facilitates flux calculation and data processing, but there is a growing need for tools that can effectively integrate and analyze multi-omics datasets. nih.gov

Future bioinformatic tools will need to be capable of constructing more accurate and predictive metabolic models. These models will incorporate data from various omics platforms to provide a more complete picture of cellular metabolism. creative-proteomics.com The development of powerful flux calculation algorithms is also crucial for reducing the computational effort required for these complex analyses. benthamdirect.com

Metabolic reconstruction models are essential for interpreting MFA results. creative-proteomics.com The first step in analyzing MFA data is to build a metabolic model that accurately represents the biochemical pathways of the system being studied. creative-proteomics.com The development of more sophisticated and comprehensive models will be critical for advancing our understanding of complex biological systems.

Software like IsoCor has been developed to correct raw mass spectrometry data for the natural abundance of all isotopes, which is a crucial step in quantitative isotopic studies. oup.com Such tools improve the accuracy of metabolic flux analysis and are essential for handling large datasets efficiently. oup.com

Enhancements in Analytical Sensitivity and High-Throughput Capabilities

Continued advancements in analytical instrumentation are expected to significantly enhance the sensitivity and throughput of ¹³C-MFA studies. benthamdirect.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for measuring ¹³C-labeling in metabolites. nih.gov Future improvements in these technologies will allow for the detection of lower abundance metabolites and provide more precise measurements of isotopic enrichment. benthamdirect.com

High-throughput methods are becoming increasingly important for rapidly analyzing the metabolic state of numerous engineered strains. nih.gov The development of automated cultivation and sampling systems, coupled with rapid analytical techniques, will enable true high-throughput ¹³C-fluxomics workflows. nih.gov This will be particularly valuable in fields like synthetic biology, where a large number of microbial cell factories are being generated. nih.gov

The high cost of labeled substrates has driven the demand for smaller cell cultivation volumes. benthamdirect.com Therefore, increasing the sensitivity of analytical instruments is crucial for working with smaller sample sizes. benthamdirect.com The development of novel analytical platforms, such as microfluidic capillary electrophoresis (CE) systems coupled with high-resolution mass spectrometers, offers promising avenues for rapid and sensitive analysis of metabolites from very small amounts of biological material. oup.com

Novel Applications of DL-ASPARTIC ACID (3-13C) in Systems Biology and Metabolic Engineering

DL-ASPARTIC ACID (3-13C) and other stable isotope tracers are powerful tools for systems biology and metabolic engineering. In systems biology, these tracers can be used to unravel the intricate regulatory networks that govern cellular metabolism. creative-proteomics.com By tracing the fate of labeled atoms through metabolic pathways, researchers can gain insights into how cells respond to genetic and environmental perturbations.

In metabolic engineering, ¹³C-MFA is used to quantify metabolic fluxes and identify bottlenecks in production pathways. creative-proteomics.comresearchgate.net This information is then used to guide the rational design of microbial strains for the overproduction of valuable chemicals, such as amino acids and biofuels. researchgate.netnih.gov For example, by understanding the flux distribution in the central carbon metabolism of organisms like Escherichia coli or Corynebacterium glutamicum, researchers can engineer these bacteria to enhance the production of L-aspartate and its derivatives. nih.govnih.govresearchgate.net

The application of ¹³C-MFA is continuously expanding to more complex systems, including mammalian cells and plant metabolism. benthamdirect.com These studies can help to characterize diseased metabolic states and guide efforts to engineer metabolic pathways in these organisms. benthamdirect.com As our ability to analyze and model complex biological systems improves, novel applications of DL-ASPARTIC ACID (3-13C) and other isotopic tracers will continue to emerge, providing deeper insights into the fundamental principles of metabolism.

Q & A

Basic: What is the molecular structure of DL-ASPARTIC ACID (3-13C), and how does the ¹³C labeling at position 3 affect its physicochemical properties?

DL-ASPARTIC ACID (3-13C) has the molecular formula C₃(¹³C)H₇NO₄ (with the ¹³C isotope at the third carbon of the aspartic acid backbone) and a molecular weight of 134.095 g/mol . The ¹³C labeling introduces isotopic mass differences that can alter vibrational modes and solubility slightly, which may influence crystallization behavior or chromatographic retention times in analytical workflows. The compound decomposes above 300°C, consistent with unlabeled DL-aspartic acid .

Basic: How is DL-ASPARTIC ACID (3-13C) synthesized, and what analytical techniques confirm isotopic purity?

Synthesis typically involves isotopic enrichment via enzymatic or chemical methods, such as incorporating ¹³C-labeled precursors (e.g., ¹³C-pyruvate or ¹³C-oxaloacetate) into the aspartic acid backbone. Isotopic purity (≥99% ¹³C) is validated using NMR spectroscopy (to confirm positional labeling) and isotope-ratio mass spectrometry (IRMS) . For example, NMR can distinguish ¹³C signals at the C3 position, while IRMS quantifies isotopic abundance .

Basic: What safety precautions are critical when handling DL-ASPARTIC ACID (3-13C) in laboratory settings?

While non-hazardous under normal conditions, precautions include:

  • Avoiding dust formation to prevent inhalation (use fume hoods).
  • Wearing EN 166-standard eye protection and nitrile gloves.
  • Storing in a dry, ventilated area away from strong oxidizers (e.g., peroxides), as decomposition may release CO₂ or NOₓ .

Advanced: How does the ¹³C labeling position (C3 vs. C4) impact metabolic flux analysis in cellular studies?

The choice of labeling position affects tracer utility in metabolic pathways. For instance:

  • C3-¹³C is critical for studying the tricarboxylic acid (TCA) cycle , as it tracks aspartate derived from oxaloacetate (OAA) via transamination.
  • C4-¹³C may better trace aspartate utilization in urea cycle or nucleotide synthesis. Researchers must validate tracer specificity using LC-MS/MS with MRM (multiple reaction monitoring) to distinguish isotopic incorporation patterns .

Advanced: What experimental design considerations are essential for using DL-ASPARTIC ACID (3-13C) in isotopic tracing studies?

Key considerations include:

  • Dose optimization : Balance between isotopic enrichment and cellular toxicity (e.g., via dose-response assays).
  • Time-resolved sampling : Capture dynamic flux changes (e.g., every 15–30 minutes post-treatment).
  • Internal standards : Use labeled analogs (e.g., ¹⁵N-aspartate) to normalize extraction efficiency and matrix effects .

Advanced: How can researchers resolve contradictions in data from studies using different isotopic forms of aspartic acid?

Discrepancies may arise from:

  • Positional isotopomer effects : C3- vs. C4-¹³C labels may partition into distinct metabolic pools.
  • Compartmentalization : Mitochondrial vs. cytosolic aspartate pools can show divergent labeling kinetics.
    Methodological solutions :
    • Combine ¹³C metabolic flux analysis (MFA) with compartment-specific proteomics (e.g., mitochondrial vs. cytosolic markers).
    • Use dual-labeling (e.g., ¹³C + ²H) to track parallel pathways .

Basic: What are the primary applications of DL-ASPARTIC ACID (3-13C) in biochemical research?

Applications include:

  • Metabolic flux analysis : Quantifying carbon flow in central metabolism.
  • Protein NMR studies : ¹³C-labeled aspartate aids in resolving protein structure dynamics.
  • Isotope dilution assays : Quantifying endogenous aspartate levels in biological samples .

Advanced: What challenges arise in quantifying low-abundance ¹³C-labeled aspartate in complex matrices, and how are they mitigated?

Challenges include:

  • Matrix interference : Co-eluting compounds in LC-MS.
  • Low sensitivity : Due to natural ¹³C abundance (~1.1%).
    Solutions :
    • Pre-concentration : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
    • High-resolution MS : Orbitrap or TOF systems to resolve isotopic fine structure.
    • Chemical derivatization : Use dansyl chloride to enhance ionization efficiency .

Advanced: How does the racemic (DL) form of aspartic acid influence its utility in enantioselective studies compared to L- or D-forms?

The DL-racemic mixture is less common in enantioselective research but useful for:

  • Non-specific tracer studies : Where stereochemistry is irrelevant (e.g., bulk carbon flux).
  • Control experiments : Comparing with L- or D-forms to isolate stereochemical effects.
    Note : Enzymatic assays often require L-aspartate (e.g., aspartate aminotransferase), necessitating chiral separation via HPLC with chiral columns .

Advanced: What are the best practices for long-term storage of ¹³C-labeled aspartic acid to prevent degradation?

  • Storage conditions : Airtight containers under inert gas (N₂ or Ar) at –20°C.
  • Stability monitoring : Periodic LC-MS analysis to detect decomposition products (e.g., fumarate or ammonia via deamination).
  • Avoid moisture : Hygroscopic degradation is minimized using desiccants .

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